3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide
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Overview
Description
This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring, a pyrrole ring, and a benzamide group. Let’s break it down:
Thiazole: A five-membered ring containing nitrogen and sulfur atoms. It imparts aromaticity and contributes to the compound’s overall stability.
Pyrrole: Another five-membered ring, this time with a nitrogen atom. Pyrroles are essential components in various natural products and pharmaceuticals.
Benzamide: A benzene ring attached to an amide functional group. Benzamides often exhibit diverse biological activities.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, here’s a general outline:
Thiazole Synthesis: The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-halo ketones or α-halo aldehydes.
Pyrrole Formation: The pyrrole ring can be formed through condensation reactions between an aldehyde or ketone and an amine.
Benzamide Attachment: The benzamide group is introduced by coupling an amine with a carboxylic acid derivative (such as an acid chloride or anhydride).
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as multistep syntheses or modifications of existing routes. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl group in the thiazole undergoes oxidation to form a phenyl ketone.
Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imine group may yield the corresponding amine.
Thionyl chloride (SOCl₂): Used for thiazole ring formation.
Acid chlorides or anhydrides: Employed for amide bond formation.
Hydride reagents (e.g., LiAlH₄): For imine reduction.
Major Products:: The compound’s major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may arise.
Scientific Research Applications
This compound’s versatility extends across various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and analgesic properties.
Chemistry: Serves as a building block for designing novel heterocyclic derivatives.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While no direct analogs were found, we can draw parallels with related thiazole-containing compounds, emphasizing its distinct features.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C22H20N4O3S/c1-24-21(28)14-8-9-18(29-2)16(10-14)26-11-17(27)19(20(26)23)22-25-15(12-30-22)13-6-4-3-5-7-13/h3-10,12,23,27H,11H2,1-2H3,(H,24,28) |
InChI Key |
GZWRNTZYDJTQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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